4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as BQ-123, is a peptide that belongs to the endothelin receptor antagonist family. It is a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in various physiological and pathological processes. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases.
Wirkmechanismus
BQ-123 acts as a competitive antagonist of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular, pulmonary, and renal diseases. By blocking the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, BQ-123 inhibits the vasoconstrictive, proliferative, and inflammatory effects of ET-1, leading to vasodilation, reduced cell proliferation, and decreased inflammation.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects, including vasodilation, reduced cell proliferation, and decreased inflammation. In vitro studies have shown that BQ-123 inhibits the proliferation of smooth muscle cells, endothelial cells, and fibroblasts, which are involved in the pathogenesis of various diseases. In vivo studies have shown that BQ-123 reduces blood pressure, improves cardiac function, and reduces inflammation in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-123 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized by SPPS and purified by HPLC to obtain a pure and homogeneous peptide. However, BQ-123 also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and duration of BQ-123 administration in lab experiments.
Zukünftige Richtungen
For BQ-123 research include investigating its efficacy and safety in clinical trials, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel derivatives with improved potency and selectivity. Additionally, BQ-123 can be used as a tool to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in various physiological and pathological processes, leading to a better understanding of the underlying mechanisms of disease.
Synthesemethoden
BQ-123 can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling of the protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have a potent and selective antagonistic effect on the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. BQ-123 has been used in various in vitro and in vivo studies to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in different disease conditions.
Eigenschaften
IUPAC Name |
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15(22-25-19-8-4-5-9-20(19)30-22)26-10-12-27(13-11-26)23(29)17-14-21(28)24-18-7-3-2-6-16(17)18/h2-9,14-15H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMRRRHWVFSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.